1H,4H,6H-Furo[3,4-D]imidazole
Description
Contextualization of Fused Heterocyclic Architectures
Fused heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. ijpsr.comias.ac.in The fusion of multiple heterocyclic rings into a single, rigid structure often leads to enhanced chemical stability, unique electronic properties, and improved biological activity compared to their individual components. ias.ac.in This structural rigidity can facilitate more efficient interactions with biological targets, making them valuable in the development of pharmaceuticals for complex diseases. ias.ac.in The ability to fine-tune the properties of these scaffolds through synthetic modifications continues to fuel advancements in both fundamental and applied chemistry. ias.ac.in
Significance of Furan- and Imidazole-Containing Scaffolds in Modern Chemical Research
Both furan (B31954) and imidazole (B134444) rings are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.net
Furan , a five-membered aromatic ring containing one oxygen atom, is a key component in numerous pharmaceuticals and natural products. ijabbr.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with biological macromolecules, while its structure allows for diverse functionalization. ijabbr.com
Imidazole , a five-membered ring with two non-adjacent nitrogen atoms, is another fundamental heterocyclic scaffold. pharmacyjournal.net It is a constituent of essential biomolecules like the amino acid histidine and the neurotransmitter histamine. pharmacyjournal.netwikipedia.org Imidazole derivatives are integral to a wide range of therapeutic agents due to their ability to participate in various biological interactions through hydrogen bonding and other forces. researchgate.netijsrtjournal.comnih.gov The imidazole core is a common feature in drugs with anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.gov
The combination of these two significant heterocycles into a fused system like furo[3,4-d]imidazole creates a novel scaffold with the potential for unique properties and applications.
Structural Peculiarities and Nomenclatural Aspects of 1H,4H,6H-Furo[3,4-d]imidazole
The chemical structure of this compound consists of a furan ring fused to an imidazole ring. The nomenclature "furo[3,4-d]imidazole" indicates the fusion of a furan ring to the 'd' side of an imidazole ring, with the numbers '3,4' specifying the atoms of the furan ring involved in the fusion.
The designation "1H,4H,6H" specifies the location of the saturated carbon atoms (indicated by 'H') in the fused ring system. This level of detail in the nomenclature is crucial for distinguishing between different isomers and tautomeric forms of the furo[3,4-d]imidazole scaffold.
Derivatives of this core structure have been synthesized and studied. For instance, 1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel- features a fused furan and imidazole ring system with two phenylmethyl groups attached to the nitrogen atoms of the imidazole ring. ontosight.ai Another example is 1H-Furo[3,4-d]imidazole-4-acetic acid, hexahydro-2-oxo-, which has a molecular formula of C7H10N2O4. guidechem.com
Historical Overview of Furo[3,4-d]imidazole Scaffold Research
While extensive research exists on the individual furan and imidazole scaffolds, the history of the fused furo[3,4-d]imidazole system is more specialized. The synthesis of imidazole itself was first reported in 1858 by German chemist Heinrich Debus. ijsrtjournal.com The structure of furfural, a key furan derivative, was discovered by Carl Harries in 1901. utripoli.edu.ly
Research into fused heterocyclic systems has gained significant momentum in recent decades, driven by the demand for novel compounds in drug discovery and materials science. ijpsr.com The synthesis of specific furo[3,4-d]imidazole derivatives, such as 1H-Furo[3,4-d]imidazole-2,4-dione, tetrahydro-1,3-bis(phenylmethyl)- (CAS 40222-71-7), indicates that targeted research into this particular scaffold has been undertaken. chembk.comlookchem.com However, a comprehensive historical overview of the furo[3,4-d]imidazole scaffold itself is not extensively documented in general reviews, suggesting it is a more niche area of study within the broader field of heterocyclic chemistry. The photolysis of certain tetrazoles has been explored as a synthetic route to produce non-aromatic 4H-imidazoles, which are precursors to more stable imidazole structures. rsc.orgrsc.org This highlights the ongoing exploration of novel synthetic methodologies for imidazole-containing systems.
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4,6-dihydro-1H-furo[3,4-d]imidazole |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-8-1)7-3-6-4/h3H,1-2H2,(H,6,7) |
InChI Key |
ZMMLPPGOGZIKID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h,4h,6h Furo 3,4 D Imidazole and Analogues
Retrosynthetic Analysis and Key Disconnections for the Fused Core
A logical retrosynthetic analysis of the 1H,4H,6H-Furo[3,4-D]imidazole core suggests several key disconnections. The most straightforward approaches involve the sequential or convergent formation of the furan (B31954) and imidazole (B134444) rings.
Scheme 1: Retrosynthetic analysis of the this compound core.
Disconnection A (C-N bond): This disconnection of the imidazole ring leads back to a 3,4-diaminofuran derivative. This intermediate could be condensed with an appropriate carbonyl compound (or its equivalent) to form the imidazole ring.
Disconnection B (C-O bond): This approach involves the disconnection of the furan ring, leading to a substituted imidazole with functionalities at the 4 and 5 positions that are suitable for furan ring annulation.
Disconnection C (Tandem/Cascade): A more convergent strategy would involve a precursor that can undergo a tandem or cascade cyclization to form both rings in a single operational step.
Precursor Design and Synthesis Strategies for Ring Annulation
The design of appropriate precursors is critical for the successful synthesis of the target furoimidazole system. Based on the retrosynthetic analysis, several precursor strategies can be envisioned.
For the strategy involving Disconnection A , a key precursor would be a 3,4-dicarbonyl-substituted furan. These dicarbonyls can be synthesized through various methods, including the oxidation of the corresponding diols or the ozonolysis of appropriate bicyclic precursors.
For the strategy based on Disconnection B , a 4,5-disubstituted imidazole is required. For instance, an imidazole with vicinal haloalkyl or hydroxyalkyl substituents could serve as a precursor for the furan ring formation via intramolecular Williamson ether synthesis or a Paal-Knorr type cyclization.
Cyclization Reactions and Annulation Approaches to Furo[3,4-D]imidazole
The construction of the fused furo[3,4-d]imidazole ring system can be approached by forming either the furan or the imidazole ring in the final cyclization step.
The Paal-Knorr furan synthesis is a classic and reliable method for constructing a furan ring from a 1,4-dicarbonyl compound. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net In the context of synthesizing the furo[3,4-d]imidazole core, this would involve the cyclization of a 1,4-dicarbonyl compound that is already attached to an imidazole precursor.
Table 1: Examples of Paal-Knorr Furan Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Hexane-2,5-dione | H₂SO₄, heat | 2,5-Dimethylfuran | High | wikipedia.org |
| 1,4-Diphenylbutane-1,4-dione | p-TsOH, Toluene, reflux | 2,5-Diphenylfuran | 90 | nih.gov |
| 3,4-Disubstituted-2,5-hexanediones | Acid catalyst | Substituted furans | Variable | wikipedia.org |
Another approach involves the intramolecular cyclization of suitably functionalized imidazoles. For instance, an imidazole derivative bearing hydroxyalkyl and keto functionalities at adjacent positions could undergo acid-catalyzed cyclization to furnish the furan ring.
The Debus-Radziszewski imidazole synthesis is a powerful one-pot reaction that combines a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form a substituted imidazole. rsc.org This method could be adapted to form the imidazole ring onto a pre-existing furan core. A key intermediate for this approach would be a 3,4-dicarbonylfuran.
Table 2: Examples of Debus-Radziszewski Imidazole Synthesis
| Dicarbonyl | Aldehyde | Amine Source | Product | Yield (%) | Reference |
| Glyoxal | Formaldehyde | Ammonia | Imidazole | Low | rsc.org |
| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | 2,4,5-Triphenylimidazole | High | rsc.org |
| 1,2-Diketones | Various Aldehydes | Primary Amines | N-Substituted Imidazoles | Good | rsc.org |
Alternatively, the condensation of a 3,4-diaminofuran derivative with an aldehyde or a carboxylic acid derivative would also lead to the formation of the fused imidazole ring. organic-chemistry.org
Tandem or cascade reactions offer an elegant and efficient approach to complex molecules from simple starting materials in a single operation. A hypothetical tandem approach to this compound could involve a precursor that undergoes a domino reaction to form both the furan and imidazole rings. For instance, a suitably substituted acyclic precursor could be designed to undergo a sequence of intramolecular reactions, such as a Michael addition followed by a cyclization-condensation cascade.
While no specific examples for the direct synthesis of this compound via a tandem reaction have been reported, the synthesis of other fused heterocyclic systems, such as furo[3,4-c]furans via rhodium-catalyzed cyclization/Diels-Alder sequences, highlights the potential of such strategies. rsc.org
Catalytic and Organocatalytic Approaches in Furo[3,4-D]imidazole Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both metal-based and organocatalytic approaches can be envisioned for the synthesis of the furo[3,4-d]imidazole scaffold.
Catalytic Approaches:
Transition metal catalysts, such as palladium, copper, and gold, are well-known to facilitate the formation of heterocyclic rings. For instance, a palladium-catalyzed cross-coupling reaction could be employed to construct the key C-C or C-N bonds in the precursor molecules, followed by a catalyzed cyclization step. Copper-catalyzed synthesis of imidazoles from various starting materials has been widely reported and could be applied to a furan-based precursor. organic-chemistry.org
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. dntb.gov.uanih.gov Proline and its derivatives, as well as N-heterocyclic carbenes (NHCs), are common organocatalysts for the synthesis of imidazoles. wikipedia.orgacs.org An organocatalytic approach to the furo[3,4-d]imidazole system could involve the enantioselective formation of a chiral precursor, which then undergoes cyclization to form the target molecule. For example, an organocatalyzed Michael addition to form a key intermediate, followed by cyclization, could be a viable route.
Table 3: Examples of Organocatalytic Imidazole Synthesis
| Catalyst | Starting Materials | Product | Yield (%) | Reference |
| Thiazolium salt | Aldehyde, Acyl imine | Substituted imidazole | High | wikipedia.org |
| L-Proline triflate | 1,2-Dicarbonyl, Aldehyde, Amine | Tetrasubstituted imidazole | Good | dntb.gov.ua |
| Ascorbic acid | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium acetate | Tetrasubstituted imidazole | Good-Excellent | dntb.gov.ua |
Chemo-, Regio-, and Stereoselective Synthesis of Furo[3,4-D]imidazole Scaffolds
The controlled synthesis of complex molecules like this compound presents several challenges in terms of selectivity. The presence of multiple reactive sites and the potential for various isomeric products necessitate carefully designed synthetic strategies.
Chemo- and Regioselectivity:
A primary challenge in constructing the furo[3,4-d]imidazole scaffold is achieving the desired regiochemistry of the fused rings. The formation of the imidazole ring onto the furan core, or vice versa, can lead to different constitutional isomers. For instance, the cyclization of a 2-amino-3-functionalized furan with an imidate or a related C-N building block must proceed with high regioselectivity to yield the desired [3,4-d] fusion rather than other possibilities.
Intramolecular cyclization strategies are often employed to control regioselectivity. For example, a suitably substituted furan bearing both an amine and a precursor to the imidazole ring can be designed to favor the formation of the five-membered imidazole ring in the correct orientation. Base-mediated intramolecular cyclization of precursors like 2-ynylphenols to form benzo[b]furans highlights a potential strategy that could be adapted for the furo[3,4-d]imidazole system, where a furan analog with an appropriately positioned alkyne and amine functionality could be cyclized. rsc.org
Multicomponent reactions (MCRs) also offer a pathway to control regioselectivity in the synthesis of imidazole-containing heterocycles. While specific MCRs for this compound are not extensively reported, the general principles of MCRs, such as the one-pot reaction of an aldehyde, an amine, and a third component, can be envisioned to construct the imidazole ring onto a pre-existing furan scaffold with defined regiochemistry. rsc.org
Stereoselectivity:
The "6H" in this compound implies the presence of at least one stereocenter, making stereoselective synthesis a critical consideration. The relative stereochemistry of substituents on the furan and imidazole rings, particularly at the ring junction, must be controlled.
Diastereoselective synthesis of related dihydrofuran systems has been achieved through various methods, including pyridinium (B92312) ylide assisted tandem reactions. nih.gov These methods often rely on the steric and electronic properties of the starting materials and reagents to favor the formation of one diastereomer over another. For instance, the synthesis of trans-2,3-dihydrofurans has been reported with high diastereoselectivity. nih.gov Adapting such methodologies to a furo[3,4-d]imidazole synthesis would require careful selection of precursors to influence the stereochemical outcome of the cyclization step.
A review of the preparation of (4H)-imidazol-4-ones highlights several methods for producing substituted imidazolones, some of which could be adapted for stereoselective synthesis. rsc.orgnih.govrsc.org For example, the use of chiral auxiliaries or catalysts in the cyclization step could induce enantioselectivity. While direct application to the furo[3,4-d]imidazole system needs further research, these approaches provide a conceptual framework.
| Reaction Type | Key Precursors | Selectivity Control | Potential Outcome for Furo[3,4-d]imidazole |
| Intramolecular Cyclization | Functionalized furan with amine and alkyne/aldehyde | Pre-defined substitution pattern on furan | High regioselectivity for [3,4-d] fusion |
| Tandem Reactions | Pyridinium ylides, aldehydes, and β-dicarbonyls | Steric hindrance and catalyst control | Diastereoselective formation of substituted furo[3,4-d]imidazoles |
| Chiral Auxiliary-Mediated Cyclization | Chiral amine or furan derivative | Auxiliary directs stereochemical outcome | Enantiomerically enriched furo[3,4-d]imidazole derivatives |
Emerging Synthetic Technologies for Fused Heterocycles Containing Furo[3,4-D]imidazole
Modern synthetic chemistry is continuously evolving, with new technologies offering more efficient, sustainable, and versatile routes to complex molecules. These emerging technologies hold significant promise for the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis:
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The application of microwave energy can accelerate reactions that are sluggish under conventional heating. For the synthesis of furo[3,4-d]imidazole, microwave-assisted intramolecular cyclizations or multicomponent reactions could be highly beneficial. For instance, the synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the construction of the imidazole portion of the target fused system. nih.gov
Flow Chemistry:
Photochemical Synthesis:
Photochemistry provides unique pathways for the formation of chemical bonds and the construction of complex molecular architectures. The irradiation of suitable precursors with light can induce cyclization reactions that are not accessible through thermal methods. While specific photochemical routes to this compound are not well-documented, the photochemical behavior of related furo-pyridones, which undergo electrocyclic ring-opening upon irradiation, suggests that light-induced transformations could be explored for the synthesis or modification of the furo[3,4-d]imidazole scaffold. rsc.org
Catalysis:
The development of novel catalysts is a driving force in modern synthesis. For the construction of the furo[3,4-d]imidazole system, various catalytic approaches could be envisioned:
Metal Catalysis: Transition metal catalysts are widely used for cross-coupling and cyclization reactions. A palladium- or copper-catalyzed intramolecular C-N or C-O bond formation could be a key step in assembling the fused ring system.
Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for many transformations. Chiral organocatalysts could be particularly useful for the enantioselective synthesis of substituted furo[3,4-d]imidazoles.
Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild conditions. While not yet reported for this specific scaffold, engineered enzymes could potentially be used for the stereoselective synthesis of chiral furo[3,4-d]imidazole derivatives.
| Technology | Key Advantages | Potential Application for Furo[3,4-d]imidazole Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Acceleration of cyclization and multicomponent reactions |
| Flow Chemistry | Enhanced safety, scalability, precise control | Streamlined multi-step synthesis, improved selectivity |
| Photochemical Synthesis | Access to unique reaction pathways | Novel cyclization or ring-transformation strategies |
| Advanced Catalysis | High efficiency and selectivity | Chemo-, regio-, and enantioselective C-N and C-O bond formations |
Reaction Mechanisms and Reactivity Profiles of 1h,4h,6h Furo 3,4 D Imidazole
Mechanistic Investigations of Synthetic Transformations Leading to Furo[3,4-D]imidazole
The synthesis of the furo[3,4-d]imidazole core and its derivatives often involves intricate mechanistic pathways. While direct mechanistic studies on the parent 1H,4H,6H-furo[3,4-d]imidazole are not extensively detailed in the provided search results, the synthesis of related imidazole (B134444) and fused imidazole systems provides insight into the plausible reaction mechanisms.
One common strategy for constructing the imidazole ring is through condensation reactions. For instance, the reaction of α-amino amides with orthoesters typically requires acid or heat to facilitate the in-situ formation of an α-imino amide, which then undergoes cyclization to yield an imidazol-4-one. nih.gov An excess of the orthoester is often necessary to favor the formation of the imidazol-4-one over a competing triazine product. nih.gov
Another approach involves the intramolecular cyclization of amidines with amino esters, which can proceed through a domino synthesis involving a series of ring deconstructions and formations to produce complex imidazoquinazolinones. nih.gov Furthermore, the reaction of imidates or thioimidates with α-imino esters can lead to the formation of 5-ethylidene-4H-imidazol-4-ones. The proposed mechanism for this transformation involves the key step of aziridine (B145994) formation, which subsequently undergoes ring-opening to furnish the imidazol-4-one product. nih.gov
Heterocyclic rearrangements also serve as a powerful tool in the synthesis of imidazole derivatives. For example, a base-promoted ring expansion of amino-β-lactams has been reported to produce 2-amino-4-imidazolones. nih.gov This reaction proceeds via amidolysis of the N1-C2 bond, leading to a rearrangement to the five-membered imidazol-4-one ring. nih.gov
Electrophilic and Nucleophilic Reactivity of the Furo[3,4-D]imidazole Nucleus
The reactivity of the furo[3,4-d]imidazole nucleus is characterized by its susceptibility to both electrophilic and nucleophilic attack, a common feature of imidazole-containing systems. The imidazole ring itself is amphoteric, capable of acting as both an acid and a base. researchgate.netnih.gov The protonated form can act as an acid catalyst, while the neutral form can act as a nucleophilic catalyst. nih.gov
The gain of aromaticity upon electrophilic addition plays a significant role in the reactivity of certain imidazole derivatives. For example, the high nucleophilicity of some 2-benzylidene-imidazolines is attributed to the formation of a cyclic conjugated 6π system upon electrophilic attack. beilstein-journals.org This principle suggests that the furo[3,4-d]imidazole system's reactivity towards electrophiles would be influenced by the stability of the resulting cationic intermediate.
The nucleophilicity of enamines derived from imidazole and imidazolidine (B613845) derivatives has been quantitatively studied. These studies reveal that enamines derived from 4-(alkylthio)-3-imidazolines are potent nucleophiles. nih.gov Their reactivity is influenced by the substituents on the enamine and the solvent. nih.gov This data provides a framework for predicting the nucleophilic behavior of potential enamine derivatives of furo[3,4-d]imidazole.
Table 1: Comparison of Nucleophilicity of Selected Enamines
| Enamine Derivative | Nucleophilicity (N) | Solvent |
| Enamine from Phenylacetaldehyde and MacMillan's Imidazolidinone | Moderate | Acetonitrile |
| Enamines from 4-(Alkylthio)-3-imidazolines | High | Acetonitrile |
This table is illustrative and based on general findings for related structures. Specific N values for furo[3,4-d]imidazole derivatives would require dedicated kinetic studies.
Ring-Opening and Rearrangement Reactions of the Furo[3,4-D]imidazole System
For instance, the ring opening of 1,2,3-triazoles to generate metallocarbene intermediates is a well-established method for accessing various heterocyclic compounds, including imidazoles. nih.gov This suggests that under appropriate catalytic conditions, the imidazole moiety of the furo[3,4-d]imidazole system could potentially undergo ring-opening.
Furthermore, rearrangements are a common feature in imidazole chemistry. The pinacol-like rearrangement of certain imidazole derivatives to imidazolones has been reported. nih.gov Additionally, the transformation of an aromatic 1H-imidazole into a non-aromatic 2H-imidazole has been observed, highlighting the potential for skeletal reorganization within the imidazole core. researchgate.net
Functional Group Transformations and Derivatization on the Furo[3,4-D]imidazole Scaffold
The furo[3,4-d]imidazole scaffold provides multiple sites for functional group transformations and derivatization, allowing for the synthesis of a diverse range of analogues. The nitrogen atoms of the imidazole ring and the carbon atoms of both the furan (B31954) and imidazole rings are potential sites for modification.
Synthesis of various substituted imidazoles has been achieved through multicomponent reactions. For example, 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles can be prepared in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and in situ generated imines. organic-chemistry.org A four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions can also yield 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org These methods could potentially be adapted for the derivatization of the furo[3,4-d]imidazole core.
The synthesis of 1H-phenanthro[9,10-d]imidazole derivatives showcases the ability to introduce various substituents onto the imidazole ring system, leading to compounds with specific biological activities. nih.gov
Radical Reactions and Photochemical Transformations Involving Furo[3,4-D]imidazole
The involvement of furo[3,4-d]imidazole in radical and photochemical reactions is an area of potential investigation. While direct studies on the parent compound are limited, research on related imidazole derivatives provides a basis for understanding its potential reactivity.
Cyclic nitrones of the imidazole series, such as 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides, are known to form persistent hybrid phenoxyl–nitroxyl radicals upon oxidation. nih.gov This suggests that the furo[3,4-d]imidazole system, if appropriately substituted with radical-stabilizing groups, could participate in radical reactions. The oxidation of aliphatic and aromatic hydrocarbons often proceeds through a radical chain mechanism, and phenolic antioxidants, which can be incorporated into imidazole structures, play a key role in interrupting these chains. nih.gov
Photochemical transformations of imidazole derivatives have also been reported. For example, UV irradiation of certain imidazoline-bridged dihetarylethenes can lead to fused products. researchgate.net An unexpected photochemical transformation of imidazole derivatives containing a 5-hydroxy-2-methyl-4H-pyran-4-one moiety has been discovered, leading to the synthesis of imidazo[1,5-a]pyridine-5,8-dione derivatives. researchgate.net These findings suggest that the furo[3,4-d]imidazole core could exhibit interesting photochemical behavior, potentially leading to novel molecular scaffolds.
Metal-Mediated and Cross-Coupling Reactions of Furo[3,4-D]imidazole Derivatives
Metal-mediated and cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including those containing an imidazole ring. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the C-3 arylation of indazoles, a related bicyclic nitrogen-containing heterocycle. researchgate.net Similarly, palladium-catalyzed oxidative arylation has been used for the site-selective C7 functionalization of 1H-indazoles. researchgate.net These methodologies could likely be applied to the furo[3,4-d]imidazole system for the introduction of aryl and heteroaryl substituents.
Copper-catalyzed reactions are also widely used in the synthesis and functionalization of imidazole-containing compounds. Copper(I)-catalyzed intramolecular oxidative C-H amidation has been used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.org Furthermore, copper-catalyzed C-N cross-coupling reactions have been utilized to afford N(2)-substituted-2H-indazoles with high regioselectivity. researchgate.net These copper-mediated transformations represent promising avenues for the derivatization of the furo[3,4-d]imidazole scaffold.
Table 2: Examples of Metal-Catalyzed Reactions on Related Heterocycles
| Reaction Type | Catalyst | Substrate Class | Product Class |
| Suzuki-Miyaura Coupling | Palladium complexes | Halogenated Indazoles | Arylated Indazoles researchgate.net |
| Oxidative Arylation | Palladium(II) acetate | 1H-Indazoles | C7-Arylated 1H-Indazoles researchgate.net |
| Intramolecular C-H Amidation | Copper(I) salts | N-Pyridylenaminones | Imidazo[1,2-a]pyridines beilstein-journals.org |
| C-N Cross-Coupling | Copper(I) chloride | 1H-Indazoles | 2-Substituted-2H-indazoles researchgate.net |
This table provides examples of reactions that could potentially be adapted for the functionalization of the furo[3,4-d]imidazole core.
Advanced Structural Elucidation and Conformational Analysis of 1h,4h,6h Furo 3,4 D Imidazole Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For complex heterocyclic systems like 1H,4H,6H-furo[3,4-d]imidazole derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial but often insufficient information for unambiguous assignment. Advanced 2D NMR techniques are crucial for delineating the precise connectivity and spatial relationships of atoms within the molecule.
A combination of various 2D NMR experiments is typically employed to assemble the structural puzzle of a this compound derivative.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For a hypothetical derivative, COSY would be instrumental in establishing the connectivity between protons on the furo[3,4-d]imidazole core and any substituents. For instance, it could trace the coupling pathways within an alkyl chain attached to the imidazole (B134444) nitrogen.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is fundamental for assigning the carbon signals based on their attached protons. In the furo[3,4-d]imidazole scaffold, HSQC would unequivocally link the protons at positions 4 and 6 to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bonds) ¹H-¹³C correlations. This is often the key experiment for piecing together the entire molecular framework, especially for connecting quaternary carbons and linking different fragments of the molecule. For instance, correlations from the protons at C4 and C6 to the quaternary bridgehead carbons and the carbonyl carbon (if present) would confirm the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is vital for determining stereochemistry and conformational preferences. For substituted this compound derivatives, NOESY can elucidate the relative orientation of substituents on the furan (B31954) and imidazole rings.
Illustrative ¹H and ¹³C NMR Data for a Hypothetical 1,3-Disubstituted-1H,4H,6H-furo[3,4-d]imidazol-4-one Derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |
| C2 | - | ~155.2 | H (N1-substituent), H (N3-substituent) | - |
| C3a | - | ~118.5 | H6 | H (N3-substituent) |
| C4 | ~4.85 (d) | ~72.1 | C3a, C5, C6a | H6, H (N3-substituent) |
| C6 | ~4.95 (d) | ~73.5 | C3a, C4, C6a | H4, H (N1-substituent) |
| C6a | - | ~145.8 | H4, H6 | H (N1-substituent) |
| C=O (at C4) | - | ~170.3 | H4 | - |
| N1-Substituent | Varies | Varies | C2, C6a | H6 |
| N3-Substituent | Varies | Varies | C2, C3a | H4 |
Note: The chemical shifts are hypothetical and can vary significantly based on the specific substituents and the solvent used.
While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and conformation in the solid phase. nsf.govnih.gov This is particularly valuable when single crystals suitable for X-ray diffraction are not obtainable. nsf.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution spectra of solid samples. nih.gov For this compound derivatives, ssNMR can reveal the presence of different polymorphs, identify distinct conformers in the unit cell, and probe intermolecular interactions like hydrogen bonding. nih.gov 13C{14N} solid-state NMR experiments can function as an "attached nitrogen test," which is useful for distinguishing heterocyclic isomers. nsf.gov
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. mdpi.com Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly used. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula of a this compound derivative, which is a critical step in its characterization. kobv.de Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses of substituents or ring fragments. kobv.de
Example of HRMS Data:
| Compound | Calculated m/z [M+H]⁺ | Observed m/z | Mass Accuracy (ppm) | Molecular Formula |
| Hypothetical Derivative | 337.1183 | 337.1181 | -0.6 | C₁₉H₁₆N₂O₄ |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations. For this compound derivatives, these techniques are excellent for identifying functional groups.
IR Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups. For example, a strong absorption around 1700-1750 cm⁻¹ would indicate a carbonyl group (C=O) in the furanone ring. N-H stretching vibrations (if present) would appear as a broad band in the region of 3200-3500 cm⁻¹. C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). researchgate.netcapes.gov.br
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds within non-polar environments. The aromatic C=C and C=N stretching vibrations of the imidazole ring would give rise to characteristic bands in the Raman spectrum. researchgate.netnih.gov
Typical Vibrational Frequencies for a Furo[3,4-d]imidazole Derivative:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (if present) | 3200-3500 (broad) | 3200-3500 (weak) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=O Stretch (furanone) | 1700-1750 (strong) | 1700-1750 (weak) |
| C=N Stretch (imidazole) | ~1610-1650 | ~1610-1650 |
| C=C Stretch (imidazole) | ~1500-1580 | ~1500-1580 (strong) |
| C-O-C Stretch (furan) | ~1050-1150 | ~1050-1150 |
X-ray Crystallography of this compound Derivatives and Related Systems
Hypothetical Crystallographic Data for a Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6 |
| b (Å) | 12.2 |
| c (Å) | 11.6 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1450 |
| Z | 4 |
Conformational Preferences and Dynamics in Solution and Solid State
In Solution: The conformational preferences in solution can be studied using NOESY experiments, which provide information on through-space proton-proton distances. For flexible substituents, variable temperature NMR studies can reveal information about the energy barriers between different conformers. The molecule may exist in a dynamic equilibrium between several low-energy conformations.
In the Solid State: X-ray crystallography provides a static picture of the preferred conformation in the crystalline lattice. mdpi.com It is important to note that the solid-state conformation may not be the lowest energy conformation in solution due to packing forces. Solid-state NMR can also be used to study dynamics in the solid state, such as the rotation of substituent groups. nih.gov Computational modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental data to explore the potential energy surface and identify stable conformers in both the gas phase and in solution. researchgate.net
Chiroptical Properties and Stereochemical Characterization (if chiral derivatives exist)
The existence and characterization of chiral derivatives of the furo[3,4-d]imidazole scaffold are well-established, primarily through the extensive research on biotin (B1667282) synthesis. The focus of these studies has been on controlling and confirming the absolute configuration of stereocenters within the molecule.
A key approach to obtaining enantiomerically pure furo[3,4-d]imidazole derivatives has been through the asymmetric hydrogenation of a meso-anhydride precursor. This process, known as desymmetrization, creates a chiral lactone intermediate with the desired stereochemistry. For instance, the asymmetric hydrogenation of cis-1,3-dibenzyl-tetrahydro-1H-furo[3,4-d]imidazole-2,4,6-trione yields the corresponding chiral lactone. The efficiency of this transformation is highly dependent on the chiral catalyst used, with enantiomeric excesses (ee) often exceeding 95%. acs.org
Another established method is the classical resolution of racemic mixtures. For example, the racemic intermediate (±)-1,3-dibenzyl-6-hydroxy-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione has been successfully resolved using chiral resolving agents like cinchonidine (B190817) and N-alkyl-D-glucamines. researchgate.net This process selectively crystallizes one diastereomeric salt, allowing for the isolation of a single enantiomer of the furo[3,4-d]imidazole derivative after acidification.
A patent also describes the preparation of optically active cis-1,3-dibenzylhexahydro-1H-furo[3,4-d]imidazole-2,4-dione by the selective reduction of an optically active cis-imidazolidinedicarboxylic acid monoester, which itself can be obtained through the optical resolution of the racemic half-ester. google.com
The absolute configuration of these chiral furo[3,4-d]imidazole derivatives is typically confirmed through a combination of techniques, including X-ray crystallography of the final product or a suitable crystalline derivative. While specific electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) data for these intermediates is not always reported in detail in synthetic papers, the optical activity is a critical parameter that is consistently measured. The sign of the optical rotation is a key indicator of the enantiomeric form.
For example, in the synthesis of (+)-biotin, the formation of the (3aS,6aR)-configured furo[3,4-d]imidazole intermediate is crucial. The chiroptical properties of key intermediates, while not always fully spectrally characterized, are implicitly controlled and verified at each stereocenter-forming step.
The following table summarizes the chiroptical data for a key chiral intermediate in biotin synthesis, highlighting the methods used for its stereochemical control.
| Compound Name | Structure | Method of Enantioselective Preparation | Enantiomeric Excess (ee) | Method of Stereochemical Assignment |
| (3aS,6aR)-1,3-dibenzylhexahydro-1H-furo[3,4-d]imidazole-2,4-dione | ![]() | Asymmetric hydrogenation of meso-anhydride | >95% | Correlation with the known absolute configuration of (+)-biotin |
| (3aS, 6R, 6aR)-1,3-dibenzyl-6-hydroxy-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione | ![]() | Resolution with cinchonidine | High | X-ray crystallography of a derivative |
Theoretical and Computational Investigations of 1h,4h,6h Furo 3,4 D Imidazole
Electronic Structure and Bonding Analysis of the Furo[3,4-D]imidazole System
The electronic structure and bonding of the 1H,4H,6H-Furo[3,4-D]imidazole system can be elucidated using quantum chemical calculations, primarily through Density Functional Theory (DFT). By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, molecular orbital energies, and charge distribution can be determined. researchgate.netresearchgate.net
The imidazole (B134444) moiety is known for its π-electron-rich nature, which influences the electronic properties of the fused system. numberanalytics.com The lone pair of electrons on the N1 nitrogen atom participates in the aromatic sextet of the imidazole ring, while the N3 nitrogen atom has a more basic character. researchgate.net The fusion with the furan (B31954) ring, another electron-rich heterocycle, is expected to lead to a complex interplay of electron delocalization across the bicyclic system.
Table 1: Hypothetical Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C2-N1 | 1.38 Å |
| N1-C5 | 1.39 Å | |
| C5-C4 | 1.37 Å | |
| C4-N3 | 1.38 Å | |
| N3-C2 | 1.33 Å | |
| C4-C6 | 1.50 Å | |
| C6-O | 1.43 Å | |
| O-C7 | 1.43 Å | |
| C7-C5 | 1.50 Å | |
| Bond Angle | C5-N1-C2 | 108.5° |
| N1-C2-N3 | 110.0° | |
| C2-N3-C4 | 108.5° | |
| N3-C4-C5 | 107.0° |
Aromaticity and Antiaromaticity Assessment of Fused Rings
The aromatic character of the furo[3,4-d]imidazole core is a key determinant of its stability and reactivity. The imidazole ring is inherently aromatic, possessing a cyclic, planar array of p-orbitals with 6 π-electrons, satisfying Hückel's rule. numberanalytics.com The furan ring, while also having 6 π-electrons, exhibits a lower degree of aromaticity due to the higher electronegativity of the oxygen atom, which leads to less uniform electron delocalization.
Computational methods can quantify the aromaticity of each ring in the fused system. Nucleus-Independent Chemical Shift (NICS) calculations are a common approach, where a negative value at the center of the ring indicates aromaticity. Other indices such as the Aromaticity Index (HOMA) and the Para-Delocalization Index (PDI) can also be employed to provide a more nuanced understanding of the electronic delocalization. It is anticipated that the imidazole ring would exhibit a significantly more negative NICS(0) value compared to the furan ring, confirming its greater aromatic character.
Tautomeric Equilibria and Relative Stabilities of Isomeric Forms
Prototropic tautomerism is a characteristic feature of imidazole and related heterocycles. researchgate.net For this compound, several tautomeric forms are possible, primarily involving the migration of a proton between the two nitrogen atoms of the imidazole ring. The relative stabilities of these tautomers can be predicted computationally by calculating their ground-state energies.
DFT calculations have shown that for the parent imidazole, the 1H- and 3H-tautomers are degenerate. researchgate.net However, in the fused furo[3,4-d]imidazole system, the symmetry is broken, and a difference in the stability of the tautomers is expected. The relative energies of the tautomers are influenced by factors such as electron distribution, intramolecular hydrogen bonding possibilities, and steric interactions. nih.gov In solution, the tautomeric equilibrium can be significantly affected by the polarity of the solvent. nih.gov
Table 2: Hypothetical Relative Energies of Furo[3,4-D]imidazole Tautomers
| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (DMSO) |
|---|---|---|
| 1H-Furo[3,4-d]imidazole | 0.00 | 0.00 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed for substituted imidazoles. Specific calculations for this compound are required for accurate values.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures and energies of transition states can be determined. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.
For instance, electrophilic substitution reactions, which are common for aromatic heterocycles, can be modeled to predict the most likely sites of reaction. The transition state for such a reaction would be located and characterized by frequency calculations, which should reveal a single imaginary frequency corresponding to the reaction coordinate. The activation energy barrier can then be calculated as the difference in energy between the transition state and the reactants.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a well-established computational technique. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structure elucidation. researchgate.netgithub.io
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum can provide insights into the electronic transitions occurring within the molecule. plos.org
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Property | Predicted Value | Method |
|---|---|---|
| 1H NMR Chemical Shift (H2) | 7.5 - 8.0 ppm | GIAO-DFT |
| 13C NMR Chemical Shift (C2) | 135 - 145 ppm | GIAO-DFT |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific computational level of theory and solvent effects.
Quantum Chemical Descriptors for Reactivity Prediction
A range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. researchgate.net These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its propensity to participate in chemical reactions. rsc.org
Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's electron-donating and electron-accepting abilities, respectively. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Global Hardness and Softness: These parameters quantify the resistance of the molecule to changes in its electron distribution.
Electronegativity and Electrophilicity Index: These descriptors provide information about the molecule's ability to attract electrons.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecular surface, identifying regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net
Intermolecular Interactions and Crystal Packing Predictions via Computational Methods
Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state properties, such as its crystal structure and melting point. Computational methods can be used to model these interactions and predict the most stable crystal packing arrangements. nih.gov
The imidazole ring is capable of forming strong hydrogen bonds through its N-H donor and N acceptor sites. nih.gov Pi-pi stacking interactions between the aromatic rings are also expected to play a significant role in the crystal packing. researchgate.net Computational approaches, such as those based on atom-atom potentials or more sophisticated quantum mechanical methods, can be used to calculate the lattice energy of different possible crystal structures, thereby predicting the most thermodynamically stable polymorph.
Derivatization Strategies and Scaffold Modification of 1h,4h,6h Furo 3,4 D Imidazole
Regioselective Functionalization of the Furo[3,4-D]imidazole Core
The regioselective functionalization of fused heterocyclic systems is a significant challenge in synthetic chemistry. For the 1H,4H,6H-furo[3,4-d]imidazole core, the reactivity of different positions on both the furan (B31954) and imidazole (B134444) rings must be considered. While direct research on this specific scaffold is limited, strategies from related 6,5-fused heterocyclic systems can provide valuable insights. nih.gov
The imidazole ring contains two nitrogen atoms, influencing the electron density and reactivity of the carbon atoms. The furan portion of the molecule also has specific electronic characteristics. The C-H bonds of the scaffold are potential targets for direct functionalization reactions, such as direct arylation. In analogous systems like furo[3,2-b]pyridines, palladium-catalyzed C-H arylation has been successfully achieved at specific positions. nih.gov For the furo[3,4-d]imidazole core, C-H activation would likely be directed to specific sites based on acidity and steric accessibility.
A plausible mechanism for such a transformation, by analogy to other fused systems, would involve a concerted metallation-deprotonation (CMD) pathway. nih.gov This approach often requires a carefully selected catalyst system, such as a palladium source in combination with a specific ligand and a pivalic acid co-catalyst, to achieve high regioselectivity and yield. nih.gov
Table 1: Potential Sites for Regioselective Functionalization on the Furo[3,4-d]imidazole Core
| Position | Ring | Potential Reactivity | Rationale |
| C1 | Imidazole | Site for N-alkylation/arylation | The N-H proton is acidic and can be deprotonated. |
| C2 | Imidazole | Susceptible to deprotonation and functionalization | Position between two nitrogen atoms, can be activated. |
| C4/C6 | Furan | Potential for functionalization via C-H activation | Reactivity influenced by the adjacent oxygen and fused imidazole ring. |
Introduction of Diverse Substituents via Modular Synthesis Approaches
Modular synthesis provides an efficient pathway to generate a wide array of derivatives from common precursors. nih.gov This approach is particularly valuable for creating chemical libraries for screening purposes. For the this compound system, a modular strategy could involve constructing the fused ring system from diversely substituted building blocks.
One such approach, adapted from the synthesis of other substituted imidazoles, could be a one-pot condensation reaction. nih.govresearchgate.net For instance, a suitably functionalized furan derivative could be reacted with an aldehyde and an ammonia (B1221849) source to construct the imidazole ring in a single step. By varying the furan precursor and the aldehyde, a diverse range of substituents can be introduced at different positions of the final furo[3,4-d]imidazole scaffold. This methodology has been successfully employed for the synthesis of 2,4(5)-disubstituted NH-imidazoles, affording a variety of products in moderate to good yields. nih.govresearchgate.net
Table 2: Example of a Modular Synthesis Approach for Imidazole Derivatives
| Ketone Precursor | Aldehyde | Resulting Imidazole Product | Reference |
| Acetophenone | 3-Hydroxybenzaldehyde | 3-(5-Phenyl-1H-imidazol-2-yl)phenol | researchgate.net |
| Acetophenone | 3-Chlorobenzaldehyde | 2-(3-Chlorophenyl)-5-phenyl-1H-imidazole | researchgate.net |
| 4-Acetylpyridine | Benzaldehyde | 2-Phenyl-4-(pyridin-4-yl)-1H-imidazole | researchgate.net |
This table illustrates the versatility of modular synthesis in creating substituted imidazoles, a strategy that could be adapted for furo[3,4-d]imidazole derivatives.
Development of this compound-Based Building Blocks for Chemical Libraries
Building blocks are key components in the construction of chemical libraries for high-throughput screening. An ideal building block should possess one or more reactive functional groups that allow for its incorporation into a larger molecule. mdpi.com The this compound scaffold can be elaborated into a variety of useful building blocks.
For example, by introducing reactive handles such as halogens (e.g., bromine) or boronic esters onto the furo[3,4-d]imidazole core, these derivatives can serve as versatile precursors for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl substituents. Furthermore, functional groups on the furan portion could be modified to introduce points of diversity. The development of optically active building blocks from chiral precursors, such as N-Cbz protected α-amino acids, has been demonstrated for other imidazole systems and could be a valuable strategy here. mdpi.com These chiral, non-racemic building blocks are particularly sought after in medicinal chemistry.
Solid-Phase Synthesis and Combinatorial Approaches to Furo[3,4-D]imidazole Derivatives
Solid-phase synthesis offers a powerful platform for the rapid generation of large numbers of compounds in a combinatorial fashion. caltech.edu This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away.
A potential solid-phase synthesis of this compound derivatives could begin by anchoring a suitable furan-based starting material to a resin. Subsequent reaction steps, such as cyclization to form the imidazole ring and functionalization of the scaffold, would be performed on the solid support. nih.gov Finally, the desired product would be cleaved from the resin. This approach has been used for the synthesis of polyamides containing imidazole and pyrrole (B145914) amino acids, demonstrating its feasibility for related heterocyclic systems. caltech.edu
Combinatorial chemistry, often coupled with solid-phase synthesis, aims to create large libraries of related compounds for biological screening. bonviewpress.comresearchgate.net By using a variety of building blocks at different stages of the synthesis, a large matrix of products can be generated from a small number of starting materials.
Table 3: Standard Protocol for Manual Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides
| Step | Reagents and Conditions | Time |
| Deprotect | 80% TFA/DCM, 0.5 M PhSH | 20 min |
| Wash | DCM, DMF | Multiple flow washes |
| Couple | OBt ester, DIEA | 45 min |
| Wash | DMF, DCM | Multiple flow washes |
This table outlines a typical cycle for solid-phase synthesis, which could be adapted for furo[3,4-d]imidazole derivatives. caltech.edu
Design and Synthesis of Advanced Furo[3,4-D]imidazole Analogs
The synthetic strategies outlined above pave the way for the design and synthesis of advanced this compound analogs with tailored properties. Advanced analogs can be designed by incorporating multiple points of diversity or by creating hybrid molecules that combine the furo[3,4-d]imidazole scaffold with other pharmacophores.
One strategy involves the "click chemistry" approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to link the furo[3,4-d]imidazole core to other heterocyclic systems like triazoles. nih.gov This has been shown to be an effective method for generating bi-heterocyclic structures with potential biological activity. nih.gov By preparing a furo[3,4-d]imidazole derivative bearing either an azide (B81097) or an alkyne functionality, it can be readily "clicked" with a library of complementary reaction partners.
Another approach to advanced analogs is the introduction of fluorine-containing substituents, such as a trifluoromethyl group. ossila.com The inclusion of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity. The synthesis of such analogs would rely on the use of fluorinated building blocks or late-stage fluorination reactions.
The combination of modular synthesis, regioselective functionalization, and combinatorial approaches allows for a systematic exploration of the chemical space around the this compound core, leading to the discovery of novel compounds with desired functions.
Synthetic Utility and Role in Advanced Chemical Synthesis
1H,4H,6H-Furo[3,4-D]imidazole as a Building Block in Complex Molecule Construction
The this compound scaffold serves as a valuable building block for the synthesis of more elaborate molecular architectures. Its rigid bicyclic framework and multiple points for functionalization allow chemists to introduce complexity in a controlled manner. The imidazole (B134444) portion of the molecule contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, offering distinct sites for alkylation, acylation, or coordination. The furan (B31954) ring provides additional handles for modification.
The synthetic utility of this building block is rooted in its ability to undergo various chemical transformations. The nitrogen atoms can be targeted for N-alkylation or N-arylation to introduce diverse substituents. Furthermore, the carbon atoms on both the imidazole and furan rings can be functionalized through methods such as lithiation followed by electrophilic quench, or through modern cross-coupling reactions, provided suitable halogenated precursors are available. This multi-faceted reactivity allows for the systematic construction of a library of derivatives, each with tailored properties for specific applications in medicinal chemistry or materials science. The imidazole ring is a key component in many biologically active compounds, and its incorporation into a fused system like furo[3,4-d]imidazole can lead to novel pharmacophores. nih.govnih.gov
Below is a table illustrating potential functionalization strategies for the this compound core.
| Reaction Type | Position(s) on Core | Reagents & Conditions | Resulting Structure |
| N-Alkylation | N-1 or N-3 | Alkyl halide, Base (e.g., NaH) in THF | N-substituted furo[3,4-d]imidazole |
| N-Arylation | N-1 or N-3 | Aryl halide, Cu or Pd catalyst, Base | N-aryl furo[3,4-d]imidazole |
| Halogenation | C-2, C-5 | NBS or NCS | Halogenated furo[3,4-d]imidazole |
| Cross-Coupling | C-2, C-5 (from halo-derivative) | Boronic acid, Pd catalyst (e.g., Suzuki) | Aryl/Alkyl substituted furo[3,4-d]imidazole |
This table is illustrative and based on general reactivity principles of imidazole and furan systems.
Application in Natural Product Synthesis and Analogue Development
While natural products containing the specific this compound core are rare, the broader imidazole and fused-imidazole motifs are prevalent in a wide array of natural products and pharmacologically active molecules. For instance, the indazole scaffold (a fusion of benzene (B151609) and pyrazole) is found in natural products like nigellicine. pnrjournal.com The principles used to synthesize these related structures can be extrapolated to the furo[3,4-d]imidazole system for the development of novel natural product analogues.
The synthesis of analogues often involves using the core scaffold to mimic the spatial arrangement of functional groups in a known bioactive molecule. The rigid furo[3,4-d]imidazole framework can be used to hold appended pharmacophoric groups in a specific orientation, potentially leading to enhanced binding with biological targets. By preparing derivatives of this compound, chemists can explore new chemical space and develop analogues that may possess improved potency, selectivity, or metabolic stability compared to their parent natural products. The imidazol-4-one ring, a related heterocycle, is a crucial component in various natural products, and methodologies developed for its synthesis could be adapted for furo[3,4-d]imidazole-based targets. nih.govresearchgate.net
Scaffold for Ligand Design in Organometallic and Coordination Chemistry
The imidazole nucleus is a classic and highly effective donor group in coordination chemistry. fau.de The this compound scaffold, containing two nitrogen atoms with different electronic properties, is an excellent candidate for ligand design. The pyridine-like nitrogen (N-3) is a strong sigma-donor, readily coordinating to a wide variety of metal centers. The pyrrole-like nitrogen (N-1), once deprotonated, can also act as a donor. This allows the furo[3,4-d]imidazole core to function as a monodentate, bidentate, or bridging ligand.
By strategically placing additional donor atoms on the scaffold, multidentate ligands can be created. For example, substitution at the C-2 or C-5 positions with groups containing oxygen, sulfur, or other nitrogen atoms can lead to chelating ligands with high affinity and selectivity for specific metal ions. These custom-designed ligands are valuable in areas such as catalysis, where the electronic and steric environment around the metal center dictates the outcome of a reaction, and in the development of new metal-organic frameworks (MOFs). fau.deresearchgate.net
| Metal Ion | Potential Coordination Mode | Chelating Group Example | Potential Application |
| Ru(II), Re(I) | Monodentate via N-3 | None | Homogeneous Catalysis |
| Cu(II), Zn(II) | Bidentate (N,N or N,O) | 2-(Pyridyl) substituent | Bioinorganic Modeling |
| Fe(II)/Fe(III) | Bidentate or Bridging | Carboxylate at C-5 | Magnetic Materials |
| Pd(II), Pt(II) | Bidentate (N,C) via C-H activation | None (Cyclometalation) | Catalysis, Photophysics |
This table presents hypothetical coordination scenarios based on established principles of imidazole coordination chemistry.
Precursor for Novel Organic Materials and Supramolecular Assemblies
The synthesis of novel organic materials often relies on molecular precursors that can self-assemble into ordered structures. The this compound molecule possesses key features that make it a promising precursor for such applications. The N-H group of the imidazole ring is a strong hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor. This donor-acceptor capability can drive the self-assembly of molecules into tapes, sheets, or three-dimensional networks. nih.gov
Furthermore, the planar, aromatic nature of the furo[3,4-d]imidazole core facilitates π-π stacking interactions, which can further stabilize supramolecular assemblies. rsc.org By attaching long alkyl chains or other functional groups to the core, chemists can synthesize discotic or calamitic liquid crystals. The synthesis of these materials begins with the furo[3,4-d]imidazole core, which is then elaborated through standard synthetic transformations to install the desired peripheral groups. The resulting molecules can exhibit self-organizing behavior, leading to materials with anisotropic optical or electronic properties. The use of heterocyclic cores as precursors for high-energy-density materials is also an area of research, suggesting potential avenues for highly functionalized furo[3,4-d]imidazole derivatives. rsc.org
Development of New Synthetic Methodologies Featuring Furo[3,4-D]imidazole Intermediates
The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. The synthesis of the this compound ring system itself presents an interesting challenge and an opportunity for methodological innovation. Strategies could include multicomponent reactions where the furan and imidazole rings are formed in a single pot, or stepwise approaches involving the annulation of a furan ring onto a pre-existing imidazole, or vice-versa. nih.govrsc.org
Once synthesized, furo[3,4-d]imidazole derivatives can serve as key intermediates in the development of new reaction pathways. For example, N-heterocyclic carbene (NHC) precursors can be designed based on the furo[3,4-d]imidazolium salt. These NHCs would possess unique steric and electronic properties due to the fused furan ring, potentially leading to novel reactivity or selectivity in catalysis. Moreover, the development of regioselective C-H functionalization methods for the furo[3,4-d]imidazole core would provide a powerful tool for the rapid diversification of this scaffold, enabling efficient access to a wide range of complex derivatives. organic-chemistry.org
Future Horizons in Furo[3,4-D]imidazole Chemistry: A Roadmap for Innovation
The furo[3,4-d]imidazole scaffold, a unique heterocyclic entity, is poised for significant advancements in chemical synthesis and application. While still an emerging area of research, the foundational principles of imidazole chemistry provide a robust framework for predicting future trends and identifying unexplored avenues. This article outlines key future research directions that promise to unlock the full potential of this compound and its derivatives, focusing on synthetic efficiency, novel reactivity, and the integration of cutting-edge technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H,4H,6H-Furo[3,4-D]imidazole and its derivatives?
- Methodological Answer : The synthesis typically involves multicomponent reactions or cyclization strategies. For example, substituted imidazole derivatives can be synthesized via a one-pot tandem reaction using aldehydes, ammonium acetate, and nitriles under acidic conditions (e.g., acetic acid or silica-supported catalysts). Key steps include refluxing in ethanol or toluene, followed by purification via column chromatography . For furo-imidazole hybrids, sulfonylation or alkylation reactions are employed to introduce functional groups (e.g., benzenesulfonyl or methoxy substituents) .
- Characterization : Post-synthesis, compounds are validated using H/C NMR, FTIR, and HRMS to confirm regioselectivity and purity .
Q. How are spectroscopic techniques applied to resolve structural ambiguities in furo-imidazole derivatives?
- Methodological Answer :
- NMR : H NMR chemical shifts between δ 7.0–8.5 ppm indicate aromatic protons, while δ 3.0–4.0 ppm suggest methoxy or alkyl groups. NH protons in imidazole rings appear as broad singlets near δ 11–12 ppm .
- FTIR : Stretching vibrations at 1660–1680 cm confirm C=N bonds, while 1210–1250 cm corresponds to C-O in furan rings .
- HRMS : Exact mass analysis resolves ambiguities in molecular ion peaks (e.g., [M+H]) .
Q. What are the primary biological or chemical applications of this compound in academic research?
- Methodological Answer :
- Antioxidant Studies : Derivatives are screened for DPPH radical scavenging activity using UV-Vis spectrophotometry (λ = 517 nm), with Tempol as a positive control .
- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like EGFR or cytochrome P450. ADMET predictions (SwissADME) assess drug-likeness .
- Fluorescent Probes : Furo-imidazole scaffolds are modified with electron-withdrawing groups (e.g., trifluoromethyl) to enhance fluorescence for imaging applications .
Advanced Research Questions
Q. How can researchers optimize reaction yields for complex furo-imidazole derivatives with steric hindrance?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Catalysis : Pd(OAc) or CuI enhances cross-coupling reactions for aryl substitutions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .
Q. What computational strategies address discrepancies between predicted and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Incorporate molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility .
- QSAR Modeling : Use Gaussian or MOE to correlate electronic properties (e.g., HOMO-LUMO gaps) with IC values .
- Data Reconciliation : Cross-validate in vitro cytotoxicity (MTT assay) with docking scores to identify false positives .
Q. How can regioselectivity challenges in furo-imidazole functionalization be systematically addressed?
- Methodological Answer :
- Directing Groups : Install sulfonyl or nitro groups at specific positions to guide electrophilic substitution .
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive NH sites during alkylation .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves regiochemical outcomes, as demonstrated for phenanthro-imidazole derivatives .
Q. What advanced analytical methods resolve spectral overlaps in imidazole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Distinguishes coupled protons and assigns C signals in crowded regions .
- EPR Spectroscopy : Identifies paramagnetic intermediates in nitroxide radical derivatives .
- Synchrotron XRD : Provides high-resolution structural data for polymorphic forms .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., 48 h incubation for MTT assays) .
- Batch Analysis : Compare multiple synthetic batches to rule out impurity effects .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., logP vs. IC) .
Q. What strategies ensure reproducibility in furo-imidazole synthesis?
- Methodological Answer :
- Detailed Protocols : Report exact stoichiometry (e.g., 1.2 equiv of aldehyde), temperature (±2°C), and drying conditions .
- Open Data : Share NMR/FID files and crystallographic data (CCDC entries) for independent validation .
- Reagent Sourcing : Use high-purity (>98%) starting materials from vendors like Sigma-Aldridch .
Tables of Key Data
Table 1 : Representative Synthetic Yields for Furo-Imidazole Derivatives
| Compound | Substituents | Yield (%) | Method | Reference |
|---|---|---|---|---|
| 4a | 3,4-Dimethoxy | 68 | Multicomponent | |
| 9c | 4-Bromophenyl | 75 | Suzuki Coupling | |
| Sb1 | Benzenesulfonyl | 82 | Sulfonylation |
Table 2 : DPPH Radical Scavenging Activity of Imidazole Derivatives
| Compound | IC (µM) | Reference |
|---|---|---|
| 4a | 12.4 ± 0.8 | |
| 4h | 18.9 ± 1.2 | |
| Tempol | 9.7 ± 0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of (3aS,6aR)-1,3-dibenzylhexahydro-1H-furo[3,4-d]imidazole-2,4-dione](https://i.imgur.com/your-image-url.png)
![Chemical structure of (3aS, 6R, 6aR)-1,3-dibenzyl-6-hydroxy-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](https://i.imgur.com/your-image-url2.png)
